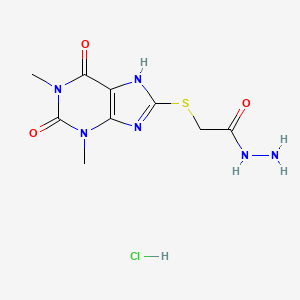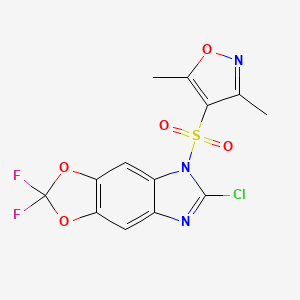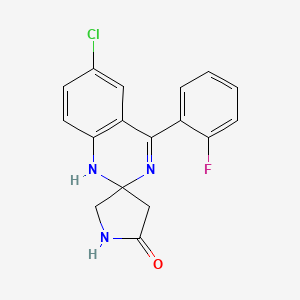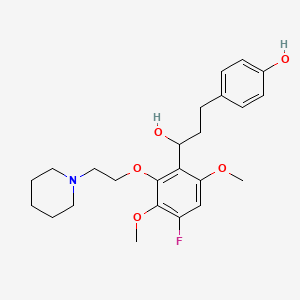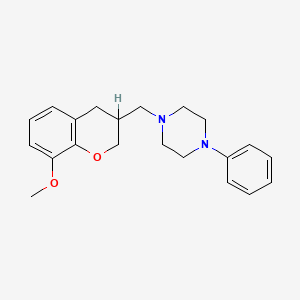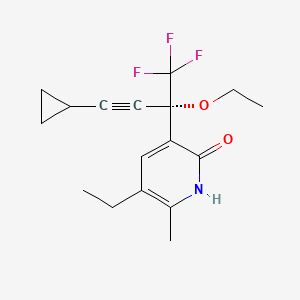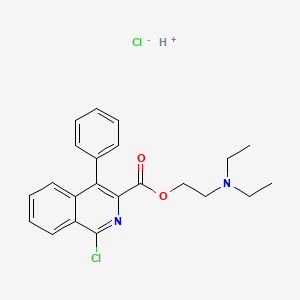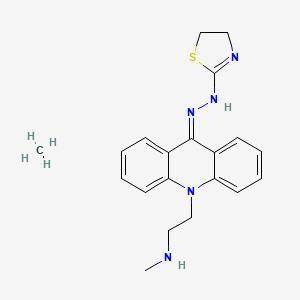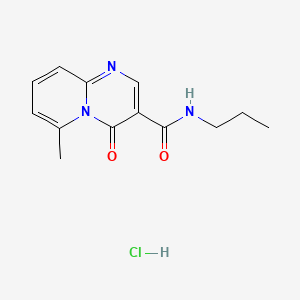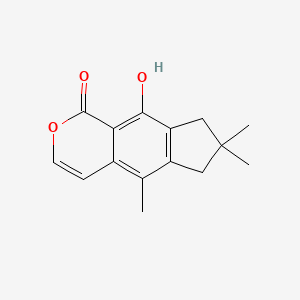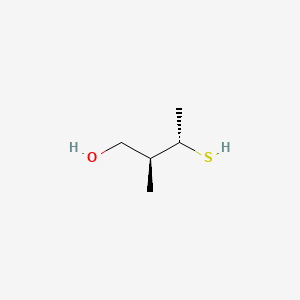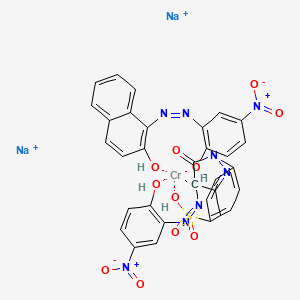
Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid brown 449 is a synthetic dye belonging to the class of acid dyes. These dyes are water-soluble and are known for their affinity to protein-based fibers such as wool, silk, and nylon. Acid brown 449 is primarily used in the textile industry for dyeing and printing purposes due to its vibrant color and excellent fastness properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acid brown 449 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. The specific reagents and conditions can vary, but common methods involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with a phenol or naphthol derivative.
Industrial Production Methods
Industrial production of Acid brown 449 involves large-scale batch processes where the diazotization and coupling reactions are carried out in reactors. The process is optimized for yield and purity, with careful control of temperature, pH, and reaction time. The final product is isolated through filtration, washing, and drying to obtain the dye in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Acid brown 449 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Acid brown 449 can be reduced to its corresponding amine derivatives.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces aromatic amines.
Applications De Recherche Scientifique
Acid brown 449 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing and printing, as well as in the production of inks and pigments.
Mécanisme D'action
The mechanism of action of Acid brown 449 involves its interaction with the molecular targets in the substrate it is applied to. In the case of textile fibers, the dye molecules form strong ionic bonds with the positively charged sites on the fibers, ensuring a durable and colorfast connection. The pathways involved in these interactions are primarily electrostatic in nature, facilitated by the sulfonic acid groups present in the dye structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acid brown 354
- Acid brown 4
- Acid brown 75
Comparison
Acid brown 449 is unique in its specific shade and fastness properties compared to other similar compounds. While Acid brown 354 and Acid brown 4 are also used in the textile industry, they differ in their molecular structure and the specific shades they produce. Acid brown 75, on the other hand, has different fastness properties and may be used in different applications.
Propriétés
Numéro CAS |
84682-46-2 |
|---|---|
Formule moléculaire |
C32H23CrN8Na2O11S+ |
Poids moléculaire |
825.6 g/mol |
Nom IUPAC |
disodium;chromium;4-[4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-5-oxopyrazol-4-id-1-yl]benzenesulfonic acid;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H12N5O7S.C16H11N3O4.Cr.2Na/c1-9-15(18-17-13-8-11(21(24)25)4-7-14(13)22)16(23)20(19-9)10-2-5-12(6-3-10)29(26,27)28;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h2-8,22H,1H3,(H,26,27,28);1-9,20-21H;;;/q-1;;;2*+1 |
Clé InChI |
KJXREZPVHCIAOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Na+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


